molecular formula C22H17FN4O2 B2603752 5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034264-36-1

5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2603752
CAS No.: 2034264-36-1
M. Wt: 388.402
InChI Key: WKIPXARICLMBRX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) fused with a 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl moiety. The fluorophenyl group enhances lipophilicity and bioavailability, while the tricyclic system may confer rigidity, influencing binding affinity .

Properties

IUPAC Name

5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-16-6-4-14(5-7-16)15-11-19(24-12-15)22(29)26-10-8-18-17(13-26)21(28)27-9-2-1-3-20(27)25-18/h1-7,9,11-12,24H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIPXARICLMBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps. One common approach starts with the preparation of the 4-fluorophenyl-1H-pyrrole-2-carboxylic acid derivative, which is then subjected to a series of reactions including acylation, cyclization, and condensation to form the final triazatricyclo structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Potential Applications Evidence Source
5-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[...]-2-one (Target Compound) Tricyclic fused pyrrole-carbonyl 4-Fluorophenyl, carbonyl Hypothetical enzyme inhibition N/A
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Pyrazoline 4-Fluorophenyl, phenyl, carbaldehyde Crystallography studies
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole Chloro, trifluoromethyl, sulfinyl Pesticide (GABA receptor antagonist)
(-)-Epigallocatechin 3-gallate (EGCG) Flavanol gallate Gallate ester, hydroxyl groups Antioxidant, anticancer

Key Findings:

Substituent Influence on Bioactivity: The 4-fluorophenyl group, present in both the target compound and Compound 1 , enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. In fipronil , trifluoromethyl and sulfinyl groups contribute to its insecticidal activity by increasing electrophilicity and target-site binding.

Structural Rigidity vs. In contrast, pyrazoline derivatives (e.g., Compound 1) exhibit greater flexibility, which may reduce binding specificity .

Functional Group Synergy :

  • The carbonyl group in the target compound and carbaldehyde in Compound 1 could participate in hydrogen bonding or covalent interactions with biological targets.

Comparison with Natural Products: EGCG , a polyphenolic compound, lacks fluorinated groups but demonstrates high bioactivity due to hydroxyl and gallate moieties. This contrasts with synthetic fluorinated compounds, which rely on halogenation for stability and potency.

Biological Activity

The compound 5-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Molecular Structure and Properties

The molecular formula for this compound is C20H17F4N5OC_{20}H_{17}F_{4}N_{5}O with a molecular weight of approximately 419.4 g/mol. The presence of a fluorophenyl group and a triazatricyclo structure indicates potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of similar pyrrole-based compounds has shown promising results in various therapeutic areas:

  • Antimicrobial Activity : Pyrrole derivatives have been evaluated for their antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • Anti-Tuberculosis Activity : A related study highlighted that pyrrole-2-carboxamides showed excellent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) less than 0.016 μg/mL . This suggests that the compound may also possess similar anti-tuberculosis properties.
  • Cytotoxicity and Safety Profiles : The cytotoxicity of pyrrole derivatives has been assessed, revealing low toxicity profiles (IC50 > 64 μg/mL) in many cases, making them suitable candidates for further development .

Case Studies

  • Study on Antimicrobial Activity : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that several compounds displayed significant inhibition zones against various bacterial strains, suggesting their potential as effective antimicrobial agents .
  • Anti-TB Efficacy : In a study focused on drug-resistant tuberculosis, specific pyrrole compounds were identified as potent inhibitors of the mmpL3 gene in M. tuberculosis, which is crucial for mycolic acid biosynthesis . This mechanism underlines the importance of structural modifications in enhancing biological activity.

Data Tables

Compound NameActivity TypeMIC (μg/mL)IC50 (μg/mL)Reference
Compound 32Anti-TB< 0.016> 64
Pyrrole Derivative AAntibacterialVariesVaries
Pyrrole Derivative BAntifungalVariesVaries

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